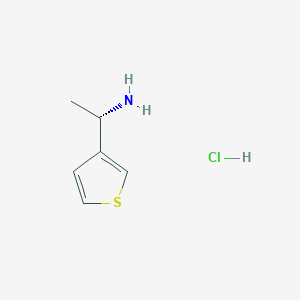

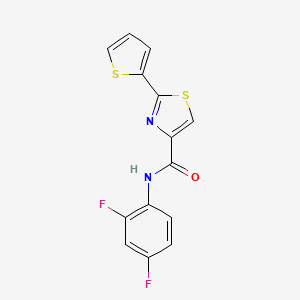

(S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride, also known as SETHA, is an organic compound with a wide range of applications in the field of scientific research. It is a chiral compound, meaning that it exists in two distinct enantiomeric forms, and has a unique structure that makes it useful for a variety of purposes. This article will explore the synthesis method of SETHA, the scientific research applications, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for research.

Scientific Research Applications

Synthesis and Biological Activities

- Synthesis of Novel Derivatives : A novel series of derivatives of thiophene-based compounds, including ones related to (S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride, were synthesized. These compounds were tested for anti-diabetic and anti-inflammatory activities, showing significant effects in reducing blood glucose levels and inflammation in experimental animals (Gopi & Dhanaraju, 2018).

Crystal Structure and Chemical Characterization

- Crystal Structure Analysis : Research on the crystal structures of derivatives of (S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride has been conducted. This includes the study of their formation, crystal systems, and cell parameters (Silva, Masciocchi, & Cuin, 2014).

Generation of Structurally Diverse Libraries

- Diverse Compound Libraries : (S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride has been used to generate structurally diverse libraries through various chemical reactions, including alkylation and ring closure. This process created a range of novel compounds with potential applications in different fields (Roman, 2013).

Electrochemical Polymerization

- Electrochemical Applications : A study involved the electrochemical polymerization of a monomer related to thiophene-based compounds. This process involved synthesis and characterization, exploring its potential in various applications, particularly in the field of material science (Nguyen & Nguyen, 2015).

Antioxidant and Antimicrobial Activities

- Biological Activities of Derivatives : Certain derivatives of thiophene-based compounds have shown remarkable antioxidant and antimicrobial activities, with potential implications in pharmaceutical and biological research (Gopi, Sastry, & Dhanaraju, 2016).

Cognitive Enhancement Research

- Neuroscience and Cognitive Enhancement : Research on similar thiophene-based compounds has shown potential cognitive enhancement effects, with implications in the treatment of neurological conditions (Miyazaki et al., 1997).

properties

IUPAC Name |

(1S)-1-thiophen-3-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIQRLOIHVITNV-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CSC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2449610.png)

![N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B2449614.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2449615.png)

![Ethyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2449616.png)

![N~1~-(2-thienylmethyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide](/img/structure/B2449619.png)

![Potassium [4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2449621.png)

![5-((2,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449624.png)

![2-(ethylthio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2449626.png)

![Lithium;4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2449628.png)

![N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2449631.png)